Methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate
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Overview
Description
Synthesis Analysis
MDB can be synthesized via a simple three-step reaction sequence. The first step involves the oxidation of 2,2-difluoro-1,3-benzodioxole to produce 6-formyl-2,2-difluoro-1,3-benzodioxole. The second step involves the reaction of the aldehyde functional group with ammonia to produce 6-amino-2,2-difluoro-1,3-benzodioxole. Finally, the addition of methyl chloroformate to the amine group produces MDB.Molecular Structure Analysis
The molecular formula of MDB is C9H7F2NO4. Its chemical structure has two aromatic rings, a carbonyl group, a primary amine, and two fluorine atoms.Chemical Reactions Analysis
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .Physical And Chemical Properties Analysis
MDB is a white crystalline solid with the molecular formula C10H7F2NO4. Its molecular weight is 243.16 g/mol, and its melting point is 122-126°C. MDB is a polar compound, which means that it is soluble in polar solvents like water, methanol, and ethanol.Scientific Research Applications
1. Synthesis of Pharmacologically Active Compounds
Methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate is used in the synthesis of potent inhibitors of folate metabolism, which have applications in cancer therapy. It serves as a precursor in the synthesis of methotrexate derivatives, highlighting its importance in developing treatments targeting rapidly dividing cancer cells (Piper, Montgomery, Sirotnak, & Chello, 1982).
2. Novel Drug Discovery Building Blocks
The compound has been utilized in the creation of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids, demonstrating its versatility as a building block in drug discovery. These novel compounds have potential applications in developing new therapeutic agents, showcasing the compound's role in expanding the chemical space for drug development (Fernandez, Pampín, González, Estévez, & Estévez, 2010).
3. Green Synthesis Applications
Its derivatives have shown significant antimicrobial and antifungal activities, emphasizing its role in developing new antibacterial and antifungal agents. The green synthesis approaches further highlight its environmental benefits and potential in sustainable chemistry practices (Bhat, Shalla, & Dongre, 2015).
4. Radiochemistry and Imaging
Methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate is also pivotal in synthesizing radiotracers for PET imaging, particularly in Alzheimer's disease research. The synthesis of carbon-11-labeled CK1 inhibitors from this compound demonstrates its utility in developing tools for neurodegenerative disease diagnosis and research (Gao, Wang, & Zheng, 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-14-8(13)4-2-6-7(3-5(4)12)16-9(10,11)15-6/h2-3H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAOLDPNSRCKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
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